molecular formula C12H11N3O2 B1425562 N'-Hydroxy-6-phenoxypyridine-3-carboximidamide CAS No. 1016730-02-1

N'-Hydroxy-6-phenoxypyridine-3-carboximidamide

Cat. No.: B1425562
CAS No.: 1016730-02-1
M. Wt: 229.23 g/mol
InChI Key: DRHFGQZCZOCBFO-UHFFFAOYSA-N
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Description

N'-Hydroxy-6-phenoxypyridine-3-carboximidamide is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23464. This compound is characterized by its phenoxypyridine structure, which makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-Hydroxy-6-phenoxypyridine-3-carboximidamide typically involves the reaction of phenol with pyridine derivatives under specific conditions. One common method is the condensation reaction between phenol and 3-carboximidamide derivatives in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, temperature, and pressure are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N'-Hydroxy-6-phenoxypyridine-3-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as ammonia or amines.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of amines or amides.

  • Substitution: Generation of substituted phenoxypyridine derivatives.

Scientific Research Applications

N'-Hydroxy-6-phenoxypyridine-3-carboximidamide has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N'-Hydroxy-6-phenoxypyridine-3-carboximidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N'-Hydroxy-6-phenoxypyridine-3-carboximidamide is unique due to its phenoxypyridine structure. Similar compounds include:

  • N'-Hydroxy-2-phenoxypyridine-3-carboximidamide

  • N'-Hydroxy-4-phenoxypyridine-3-carboximidamide

  • N'-Hydroxy-5-phenoxypyridine-3-carboximidamide

These compounds differ in the position of the phenoxyl group on the pyridine ring, which can influence their chemical reactivity and biological activity.

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Properties

IUPAC Name

N'-hydroxy-6-phenoxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-12(15-16)9-6-7-11(14-8-9)17-10-4-2-1-3-5-10/h1-8,16H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHFGQZCZOCBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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